N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide
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Overview
Description
N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide is a synthetic organic compound characterized by the presence of chlorinated phenyl and furyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide typically involves the reaction of 3-chlorobenzaldehyde with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with furfural in the presence of a catalyst like piperidine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with reagents such as sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-3-(5-(2-bromophenyl)-2-furyl)-2-propenamide
- N-(3-Chlorophenyl)-3-(5-(2-fluorophenyl)-2-furyl)-2-propenamide
- N-(3-Chlorophenyl)-3-(5-(2-methylphenyl)-2-furyl)-2-propenamide
Uniqueness
N-(3-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide is unique due to the presence of two chlorinated aromatic rings and a furyl group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
853348-46-6 |
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Molecular Formula |
C19H13Cl2NO2 |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H13Cl2NO2/c20-13-4-3-5-14(12-13)22-19(23)11-9-15-8-10-18(24-15)16-6-1-2-7-17(16)21/h1-12H,(H,22,23)/b11-9+ |
InChI Key |
ZNGUIEACKIJWMH-PKNBQFBNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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